![molecular formula C14H13F3N4O3 B6153009 N-[(2E)-2-(methoxyimino)propyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2163775-67-3](/img/no-structure.png)
N-[(2E)-2-(methoxyimino)propyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyimino group, a trifluoromethyl group, and an oxadiazole ring. These groups can potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The oxadiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing nitrogen and oxygen, could potentially influence the compound’s shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the methoxyimino group could potentially participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound would depend on its applications. If it has medicinal properties, future research could involve improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, future research could involve finding more efficient or environmentally friendly ways to synthesize it .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2E)-2-(methoxyimino)propyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves the reaction of 4-aminobenzamide with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid, followed by the addition of (2E)-2-(methoxyimino)propylamine to the resulting intermediate.", "Starting Materials": [ "4-aminobenzamide", "5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid", "(2E)-2-(methoxyimino)propylamine" ], "Reaction": [ "Step 1: 4-aminobenzamide is reacted with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.", "Step 2: (2E)-2-(methoxyimino)propylamine is added to the intermediate from step 1 in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product N-[(2E)-2-(methoxyimino)propyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.", "Step 3: The final product is purified by column chromatography using a suitable solvent system." ] } | |
CAS RN |
2163775-67-3 |
Molecular Formula |
C14H13F3N4O3 |
Molecular Weight |
342.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.